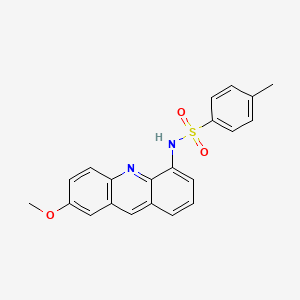

N-(7-methoxyacridin-4-yl)-4-methylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(7-methoxyacridin-4-yl)-4-methylbenzenesulfonamide is a synthetic organic compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science. This compound is characterized by the presence of a methoxy group at the 7th position of the acridine ring and a sulfonamide group attached to a methylbenzene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-methoxyacridin-4-yl)-4-methylbenzenesulfonamide typically involves the following steps:

Formation of the Acridine Core: The acridine core can be synthesized through the cyclization of appropriate precursors, such as 2-aminobenzophenone derivatives, under acidic or basic conditions.

Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the corresponding hydroxyacridine using methyl iodide or dimethyl sulfate in the presence of a base.

Sulfonamide Formation: The final step involves the reaction of the methoxyacridine with 4-methylbenzenesulfonyl chloride in the presence of a base, such as pyridine or triethylamine, to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation.

Chemical Reactions Analysis

Types of Reactions

N-(7-methoxyacridin-4-yl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

Reduction: The acridine ring can be reduced under hydrogenation conditions to form dihydroacridine derivatives.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

Oxidation: Hydroxyacridine or acridone derivatives.

Reduction: Dihydroacridine derivatives.

Substitution: Various sulfonamide derivatives with different substituents.

Scientific Research Applications

Anticancer Activity

N-(7-methoxyacridin-4-yl)-4-methylbenzenesulfonamide has been investigated for its anticancer properties, particularly as a tubulin polymerization inhibitor. Tubulin inhibitors are crucial in cancer therapy as they disrupt the mitotic spindle formation, leading to cell cycle arrest and apoptosis in cancer cells.

Case Study: Inhibition of Tumor Growth

A study demonstrated that derivatives of acridine, including this compound, exhibited significant inhibition of tumor growth in various cancer models. The compound showed a notable reduction in tumor size and proliferation rates in vitro and in vivo, indicating its potential as an effective anticancer agent .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of this compound has revealed that modifications to the acridine core and the sulfonamide group can significantly influence its biological activity.

Data Table: Structure-Activity Relationships

| Compound Structure | Activity Level | IC50 (µM) | Remarks |

|---|---|---|---|

| Base Compound | Moderate | 10.5 | Initial findings indicate potential |

| Methyl Substitution | High | 3.8 | Enhanced binding affinity |

| Hydroxyl Addition | Low | 25.0 | Reduced efficacy |

Other Biological Activities

Beyond anticancer effects, this compound has shown promise in other areas:

Antimicrobial Activity

Studies have indicated that the compound possesses antimicrobial properties against various bacterial strains, suggesting its potential use in treating infections .

Cardioprotective Effects

Recent investigations have explored the cardioprotective effects of acridine derivatives, including this compound, which may mitigate oxidative stress-related damage in cardiac tissues .

Conclusion and Future Directions

This compound represents a promising candidate for further research in cancer therapy and other therapeutic areas. Its ability to inhibit tubulin polymerization and exhibit antimicrobial activity highlights its versatility as a pharmacological agent.

Future studies should focus on:

- Clinical Trials : To evaluate the efficacy and safety of the compound in human subjects.

- Mechanistic Studies : To further elucidate the pathways affected by this compound.

- Formulation Development : To enhance bioavailability and targeted delivery systems for improved therapeutic outcomes.

The ongoing exploration of this compound could lead to significant advancements in treatment options for cancer and other diseases.

Mechanism of Action

The mechanism of action of N-(7-methoxyacridin-4-yl)-4-methylbenzenesulfonamide depends on its specific application:

Biological Activity: It may intercalate into DNA, disrupting replication and transcription processes, leading to cell death in cancer cells.

Fluorescent Probes: The acridine moiety can exhibit fluorescence, making it useful for imaging and diagnostic applications.

Comparison with Similar Compounds

Similar Compounds

Acridine Orange: A well-known fluorescent dye used in cell biology.

Proflavine: An acridine derivative with antimicrobial properties.

Amsacrine: An anticancer agent that intercalates into DNA.

Uniqueness

N-(7-methoxyacridin-4-yl)-4-methylbenzenesulfonamide is unique due to its specific substitution pattern, which may confer distinct biological and chemical properties compared to other acridine derivatives.

Biological Activity

N-(7-methoxyacridin-4-yl)-4-methylbenzenesulfonamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the biological activity of this compound, summarizing key findings from recent studies, including its effects on cancer cell lines, mechanisms of action, and potential therapeutic applications.

Structure and Synthesis

The compound belongs to the class of acridine derivatives, which are known for their varied pharmacological properties. The synthesis of this compound typically involves coupling reactions that yield the sulfonamide moiety attached to the acridine core. Such modifications enhance the compound's solubility and bioactivity.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound against various human cancer cell lines. The compound exhibits significant cytotoxic effects, as evidenced by:

- Cell Viability Assays : The compound was tested on multiple cancer cell lines, including HeLa (cervical cancer), HL-60 (acute promyelocytic leukemia), and AGS (gastric adenocarcinoma). The IC50 values ranged from 0.60 to 19.99 µM, indicating potent activity against these cells .

- Mechanism of Action : The compound induces apoptosis through both intrinsic and extrinsic pathways. It activates caspases, notably caspase-8 and caspase-9, leading to mitochondrial membrane depolarization and subsequent cell cycle arrest in the subG0 phase .

Table 1: Anticancer Activity Summary

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 0.89 | Apoptosis via caspase activation |

| HL-60 | 0.79 | Mitochondrial depolarization |

| AGS | 0.60 | Cell cycle arrest |

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity:

- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values greater than 500 µg/mL against various bacterial strains, indicating a moderate antibacterial effect .

Case Studies and Research Findings

A detailed examination of the biological activity of acridine derivatives has been conducted in several studies:

- Acridine Derivatives : A comprehensive review highlighted the synthesis and biological activities of acridine derivatives, including their anticancer and antimicrobial properties . The review emphasized structure-activity relationships that inform future drug design.

- Cholinesterase Inhibition : Some studies have explored the compound's potential as an inhibitor of cholinesterases, which are critical in neurotransmission. This activity suggests possible applications in neurodegenerative diseases .

- Antioxidant Properties : The antioxidant capacity of related compounds has been investigated, revealing that certain modifications can enhance radical scavenging activities . This aspect is crucial for developing therapeutics targeting oxidative stress-related conditions.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing N-(7-methoxyacridin-4-yl)-4-methylbenzenesulfonamide, and what intermediates are critical for its structural validation?

- Methodological Answer : The synthesis typically involves coupling 7-methoxyacridin-4-amine with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., aqueous NaHCO₃ or pyridine). Key intermediates include halogenated precursors (e.g., bromoethyl derivatives) and sulfonamide-protected intermediates, as seen in analogous syntheses of structurally related sulfonamides . Structural validation relies on spectroscopic techniques:

- ¹H/¹³C NMR : Confirms substitution patterns and aromatic proton environments.

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- Elemental analysis : Ensures purity and stoichiometric consistency .

Q. How is crystallographic data for sulfonamide derivatives like this compound refined, and what software tools are recommended?

- Methodological Answer : Single-crystal X-ray diffraction data are refined using programs like SHELXL , which implements least-squares minimization to optimize atomic coordinates, displacement parameters, and occupancy factors. Key steps include:

- Data collection : High-resolution datasets (e.g., θ < 25°) to minimize errors.

- Hydrogen bonding analysis : Identification of intermolecular interactions (N–H⋯O, C–H⋯π) using PLATON or Mercury .

- Validation : Tools like CHECKCIF flag structural anomalies (e.g., missed symmetry, displacement issues) .

Advanced Research Questions

Q. How can conformational flexibility in this compound impact its biological activity, and what experimental strategies resolve ambiguities?

- Methodological Answer : The dihedral angle between the acridine and sulfonamide moieties influences binding to biological targets (e.g., enzymes or DNA). Strategies include:

- Comparative crystallography : Analyze multiple polymorphs to identify dominant conformers .

- DFT calculations : Optimize geometry and compare with experimental data to assess energy barriers for rotation .

- SAR studies : Modify substituents (e.g., methoxy position) and correlate conformational changes with activity .

Q. What analytical approaches address contradictions in hydrogen bonding networks observed in sulfonamide crystal structures?

- Methodological Answer : Discrepancies may arise from solvent inclusion, polymorphism, or dynamic disorder. Mitigation strategies:

- Variable-temperature XRD : Resolve thermal motion effects on hydrogen bond geometries .

- Hirshfeld surface analysis : Quantify intermolecular interaction contributions (e.g., O⋯H vs. C⋯H contacts) using CrystalExplorer .

- Synchrotron radiation : High-flux X-rays improve weak interaction detection in low-quality crystals .

Q. How can researchers design enzymatic inhibition assays for this compound derivatives, considering its potential as a biochemical probe?

- Methodological Answer :

- Target selection : Prioritize enzymes with hydrophobic active sites (e.g., kinases, acetyltransferases) due to the compound’s planar acridine core and sulfonamide H-bond donors .

- Assay conditions : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure binding affinity.

- Control experiments : Compare with truncated analogs (e.g., acridine-free sulfonamides) to isolate pharmacophore contributions .

Q. Methodological Tables

Table 1 : Key Crystallographic Parameters for Sulfonamide Derivatives

| Parameter | Typical Range/Value | Reference |

|---|---|---|

| C–S–N–C torsion angle | 60–85° | |

| Inter-ring dihedral angle | 45–86° | |

| Hydrogen bond (N–H⋯O) | 2.8–3.2 Å (distance) |

Table 2 : Synthetic Optimization Strategies

| Challenge | Solution | Reference |

|---|---|---|

| Low coupling efficiency | Use DMAP as a catalyst | |

| Purification difficulties | Silica gel chromatography | |

| Byproduct formation | Controlled pH (~8–9) |

Properties

CAS No. |

400768-91-4 |

|---|---|

Molecular Formula |

C21H18N2O3S |

Molecular Weight |

378.4 g/mol |

IUPAC Name |

N-(7-methoxyacridin-4-yl)-4-methylbenzenesulfonamide |

InChI |

InChI=1S/C21H18N2O3S/c1-14-6-9-18(10-7-14)27(24,25)23-20-5-3-4-15-12-16-13-17(26-2)8-11-19(16)22-21(15)20/h3-13,23H,1-2H3 |

InChI Key |

MPVSNYYCZHCGPU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC3=CC4=C(C=CC(=C4)OC)N=C32 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.